molecular formula C10H9F2N3O B10908752 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B10908752
M. Wt: 225.19 g/mol
InChI Key: YQOKNMSSSAPZFT-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenoxy group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,4-difluorophenol with appropriate pyrazole derivatives. One common method includes the nucleophilic substitution reaction where 2,4-difluorophenol reacts with a pyrazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the difluorophenoxy group to a hydroxyl group, resulting in the formation of a phenolic derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium thiolate or primary amines are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenolic derivatives.

    Substitution: Formation of thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including its ability to interact with specific enzymes and receptors. It is often used in biochemical assays to investigate enzyme inhibition and receptor binding properties.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases, such as cancer and inflammatory disorders.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

  • 3-(2,4-Difluorophenoxy)-1-methyl-2(1H)-quinoxalinone
  • 5-(2,4-Difluorophenoxy)-3-aryl-1,3,4-oxadiazol-2(3H)-ones
  • 2-(2,4-Difluorophenyl)-pyridine

Comparison: Compared to similar compounds, 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine exhibits unique properties due to the presence of the pyrazole ring and the specific substitution pattern. This compound’s unique structure allows for distinct interactions with biological targets, making it a valuable lead compound in drug discovery. Additionally, its chemical reactivity and stability make it suitable for various industrial applications, distinguishing it from other difluorophenoxy derivatives.

Properties

Molecular Formula

C10H9F2N3O

Molecular Weight

225.19 g/mol

IUPAC Name

3-(2,4-difluorophenoxy)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H9F2N3O/c1-15-5-8(13)10(14-15)16-9-3-2-6(11)4-7(9)12/h2-5H,13H2,1H3

InChI Key

YQOKNMSSSAPZFT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=C(C=C(C=C2)F)F)N

Origin of Product

United States

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